2-(1-Piperidinyl)ethyl 3-chlorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H18ClNO2 |
|---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 3-chlorobenzoate |
InChI |
InChI=1S/C14H18ClNO2/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16/h4-6,11H,1-3,7-10H2 |
InChI Key |
HSQRQXWTFFKOSH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 1 Piperidinyl Ethyl 3 Chlorobenzoate and Analogues
Strategies for the Esterification of 3-Chlorobenzoic Acid with Piperidinyl-containing Alcohols
The esterification of 3-chlorobenzoic acid with alcohols containing a piperidine (B6355638) ring is a key transformation for obtaining compounds such as 2-(1-Piperidinyl)ethyl 3-chlorobenzoate (B1228886). These strategies can be broadly categorized into conventional routes, the use of activated precursors, and methods focusing on the synthesis of the specific piperidine-derived alcohol.
Conventional Synthetic Routes to Benzoate (B1203000) Esters
Conventional methods for synthesizing benzoate esters typically involve the direct reaction of a benzoic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. In the context of 2-(1-Piperidinyl)ethyl 3-chlorobenzoate, this would involve the reaction of 3-chlorobenzoic acid with 2-(1-piperidinyl)ethanol.
Commonly used acid catalysts for this type of reaction include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water formed during the reaction is typically removed by azeotropic distillation using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.
Another conventional approach is the use of an acyl chloride. In this method, 3-chlorobenzoic acid is first converted to its more reactive acyl chloride derivative, 3-chlorobenzoyl chloride, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The resulting 3-chlorobenzoyl chloride is then reacted with 2-(1-piperidinyl)ethanol to form the desired ester. This reaction is generally faster and not reversible, often proceeding at lower temperatures than Fischer esterification. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the HCl gas produced during the reaction. google.com
Aryl esters of chlorobenzoic acid have been prepared by reacting the corresponding chlorobenzoyl chloride with a phenol (B47542) in the presence of an alkali metal hydroxide. google.com This highlights the utility of the acyl chloride intermediate in forming ester bonds.
The table below summarizes typical conditions for conventional benzoate ester synthesis.
| Method | Reactants | Catalyst/Reagent | Solvent | Typical Conditions | Reference |
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | H₂SO₄, p-TSA | Toluene, Benzene (B151609) | Reflux with water removal | researchgate.net |
| Acyl Chloride Method | Acyl Chloride, Alcohol | Pyridine, Triethylamine | Dichloromethane, THF | 0 °C to room temperature | google.com |
Utilization of 3-Chlorobenzoic Acid Precursors
The primary precursor for the synthesis of this compound is 3-chlorobenzoic acid itself. This compound is commercially available and can be synthesized through various methods. One common industrial preparation involves the oxidation of 3-chlorotoluene.
For laboratory-scale synthesis, alternative precursors can be employed. For instance, 3-chlorobenzaldehyde (B42229) can be oxidized to 3-chlorobenzoic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Another approach involves the diazotization of 3-chloroaniline, followed by a Sandmeyer-type reaction to introduce a cyano group, which can then be hydrolyzed to the carboxylic acid.
In some synthetic strategies, the carboxylic acid is activated in situ. For example, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the esterification between 3-chlorobenzoic acid and 2-(1-piperidinyl)ethanol without the need to first form the acyl chloride. These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.
The following table outlines some precursors and their transformation to 3-chlorobenzoic acid.
| Precursor | Reagent(s) | Product |
| 3-Chlorotoluene | KMnO₄ or other oxidizing agents | 3-Chlorobenzoic Acid |
| 3-Chlorobenzaldehyde | Jones Reagent (CrO₃/H₂SO₄) | 3-Chlorobenzoic Acid |
| 3-Chloroaniline | 1. NaNO₂, HCl; 2. CuCN; 3. H₃O⁺, heat | 3-Chlorobenzoic Acid |
Synthetic Approaches involving Piperidine-derived Alcohols
The alcohol required for the synthesis is 2-(1-piperidinyl)ethanol. This amino alcohol is a key intermediate and can be synthesized through several routes. A common method is the reaction of piperidine with ethylene (B1197577) oxide. This reaction proceeds via a nucleophilic ring-opening of the epoxide by the secondary amine of piperidine.
Alternatively, 2-(1-piperidinyl)ethanol can be prepared by the N-alkylation of piperidine with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol, in the presence of a base to neutralize the hydrogen halide formed.
Another synthetic route starts from 2-pyridineethanol, which can be catalytically hydrogenated to 2-piperidineethanol (B17955). google.com This method is particularly useful for producing the racemic compound on an industrial scale. epa.gov The hydrogenation is typically carried out using catalysts such as platinum oxide or palladium on carbon. google.com
The synthesis of various 2-piperidineethanol derivatives is of significant interest due to their application as building blocks for more complex molecules. epa.govresearchgate.net
Development of Novel Synthetic Pathways for this compound
The development of novel synthetic pathways for this compound aims to improve efficiency, yield, and environmental friendliness compared to conventional methods. These pathways often involve multi-step synthesis design and careful optimization of reaction conditions.
Multi-step Synthesis Design and Optimization
A multi-step synthesis for this compound can be designed to overcome challenges associated with direct esterification, such as side reactions or purification difficulties. One such strategy involves the protection of the piperidine nitrogen before the esterification step. For example, the nitrogen atom of 2-(1-piperidinyl)ethanol could be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The protected alcohol would then be esterified with 3-chlorobenzoyl chloride. The final step would be the deprotection of the nitrogen to yield the target compound. This approach can prevent the basic piperidine nitrogen from interfering with the esterification reaction, especially when using acid-sensitive reagents.
Optimization of a multi-step synthesis involves evaluating each step for yield and purity and adjusting conditions accordingly. For instance, in the synthesis of related piperazine-2-acetic acid esters, a five-step route starting from amino acids was developed, highlighting the complexity that can be involved in creating substituted piperazine (B1678402) and piperidine structures. nih.gov
A plausible multi-step synthetic route is outlined below:
Synthesis of 3-chlorobenzoyl chloride: 3-chlorobenzoic acid is reacted with thionyl chloride.
Synthesis of 2-(1-piperidinyl)ethanol: Piperidine is reacted with 2-chloroethanol.
Esterification: 3-chlorobenzoyl chloride is reacted with 2-(1-piperidinyl)ethanol in the presence of a base.
The optimization of such a sequence would involve screening different solvents, bases, and reaction temperatures for the final esterification step to maximize the yield and minimize the formation of byproducts.
Evaluation of Reaction Conditions and Catalyst Systems
The evaluation of reaction conditions is crucial for the successful synthesis of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the catalyst.
For the esterification of substituted benzoic acids, various catalyst systems have been explored. Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, have been shown to be effective for the esterification of benzoic acids with alcohols under solvent-free conditions. epa.gov Such catalysts are often more environmentally friendly as they can be easily separated from the reaction mixture and potentially reused.
In the case of esterification involving an amino alcohol, the basicity of the amine can neutralize an acid catalyst. Therefore, an excess of the acid catalyst might be required, or alternatively, a catalyst that is not affected by the basic amine can be used. Lewis acids could also be considered as catalysts.
The addition of a base, such as imidazole, has been shown to enhance the rate of self-catalyzed esterification of benzoic acid with an alcohol. researchgate.net This suggests that a cooperative catalytic system, where a base activates the alcohol while an acid activates the carboxylic acid, could be beneficial.
The table below presents a hypothetical evaluation of different catalytic systems for the synthesis of this compound.
| Catalyst System | Solvent | Temperature (°C) | Potential Advantages | Potential Challenges |
| H₂SO₄ (excess) | Toluene | 110 | Inexpensive, effective for Fischer esterification | Catalyst neutralization by amine, potential for side reactions |
| p-TSA | Toluene | 110 | Milder than H₂SO₄ | Catalyst neutralization by amine |
| DCC/DMAP | Dichloromethane | 25 | Mild conditions, high yield | Formation of dicyclohexylurea byproduct |
| Modified Montmorillonite K10 | Solvent-free | 100-120 | Environmentally friendly, reusable catalyst | May require higher temperatures |
| Thionyl Chloride (for acyl chloride formation) | Neat or CH₂Cl₂ | 78 (reflux) | High reactivity of acyl chloride | Requires handling of corrosive and moisture-sensitive reagents |
Derivatization and Structural Modifications of the this compound Core
The core structure of this compound offers multiple sites for chemical modification. These include the piperidine ring, the aromatic chlorobenzoate moiety, and the ethyl linker connecting these two key fragments. Strategic alterations at these positions can significantly influence the molecule's physicochemical properties and biological activity.
Chemical Modifications of the Piperidine Ring System
The piperidine ring is a ubiquitous feature in many pharmaceuticals and natural products, and its modification is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. pharmaceutical-business-review.comenamine.net In the context of this compound analogues, various synthetic approaches can be employed to introduce substituents or alter the ring's conformation.
One common approach involves the synthesis of piperidine derivatives bearing various substituents, which can then be incorporated into the final molecule. For instance, N-substituted piperidines can be prepared through reductive amination of piperidones or by N-alkylation of piperidine itself. mdpi.com The synthesis of piperidines with substituents on the carbon framework often involves more complex multi-step sequences, starting from substituted pyridines that are subsequently hydrogenated. mdpi.com
The introduction of alkyl groups, such as methyl or ethyl groups, at different positions on the piperidine ring can impact the molecule's lipophilicity and steric profile. For example, the synthesis of N-substituted amides structurally related to local anesthetics has been explored to investigate the impact of these modifications on biological activity. africaresearchconnects.com The structure-activity relationship of lidocaine-type local anesthetics has shown that methyl substitution at various positions on the aromatic ring can influence both potency and toxicity. llu.edu While this relates to the aromatic ring of lidocaine (B1675312), the principle of how small alkyl substitutions can modulate activity is relevant.
More complex modifications involve the creation of bridged or fused piperidine ring systems to create conformationally restricted analogues, a strategy discussed in more detail in section 2.3.4. These modifications aim to lock the piperidine ring into a specific chair or boat conformation, which can provide insights into the bioactive conformation of the molecule.
A variety of synthetic methods for creating substituted piperidines have been reported, including intramolecular cyclization reactions, catalytic hydrogenations of substituted pyridines, and multicomponent reactions. mdpi.com These methods provide access to a diverse range of piperidine building blocks that can be subsequently esterified with 3-chlorobenzoic acid or its derivatives to yield the desired analogues.
Table 1: Examples of Synthetic Strategies for Piperidine Ring Modification
| Modification Strategy | Description | Potential Impact |
| N-Alkylation | Introduction of alkyl or other functional groups at the piperidine nitrogen. | Alters basicity, lipophilicity, and potential for hydrogen bonding. |
| C-Substitution | Introduction of substituents on the carbon atoms of the piperidine ring. | Modifies steric bulk, lipophilicity, and can introduce new functional groups for further derivatization. |
| Ring Annulation | Fusing another ring to the piperidine scaffold (e.g., creating a decahydroquinoline). | Creates rigid structures, restricts conformational flexibility. |
| Bridging | Introducing a bridge across the piperidine ring (e.g., creating a nortropane-like structure). | Severely restricts conformation, provides insight into bioactive conformation. |
Substituent Effects on the Chlorobenzoate Moiety
The electronic and steric properties of the substituent on the benzoate ring play a critical role in modulating the activity of local anesthetic-like molecules. The position and nature of the substituent can influence the molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
In the case of this compound, the chlorine atom at the meta-position is a key feature. The structure-activity relationship (SAR) of benzoic acid derivatives as local anesthetics has been extensively studied. youtube.compharmacy180.com Electron-withdrawing groups, such as halogens, on the aromatic ring can influence the pKa of the molecule and the electron density of the carbonyl oxygen in the ester linkage. pharmacy180.comslideshare.net This, in turn, can affect the molecule's ability to cross cell membranes and bind to its target. brainkart.com
Studies on fluorinated ethynylpiperidine derivatives have shown that the position of the fluorine atom on the benzoyloxy radical is a significant factor. For instance, a meta-fluorobenzoyloxyl radical was found in a highly active analogue. nih.gov The introduction of a fluorine atom can increase bioavailability, metabolic stability, and lipophilicity. nih.gov
The effect of various substituents on the aromatic ring of local anesthetics has been documented. For example, in a series of pyrrolidone-based local anesthetics, changing a methyl group to a trifluoromethyl or halogen significantly reduced surface anesthetic effect. nih.gov Conversely, increasing the number of methyl groups on the aromatic ring increased the intensity and duration of the local anesthetic effect. nih.gov These findings highlight the sensitivity of activity to the electronic and steric nature of the substituents on the aromatic ring.
Quantitative structure-activity relationship (QSAR) studies on piperazine derivatives have also shown that electrostatic and steric factors of substituents on the aromatic ring are correlated with antagonistic effects at certain receptors. nih.gov Similar QSAR studies on piperidine derivatives have been used to develop models that predict biological activity based on 2D and 3D descriptors. nih.gov
Table 2: Influence of Substituent Position on the Benzoate Ring of Local Anesthetic Analogues
| Substituent Position | General Effect on Activity | Example from Literature |
| ortho | Can provide steric hindrance, potentially affecting metabolism and receptor binding. Electron-withdrawing groups can increase susceptibility to hydrolysis. pharmacy180.comslideshare.net | o-Methyl substitution often leads to good biological activity in some local anesthetic series. nih.gov |
| meta | Influences electronic properties of the aromatic ring and ester carbonyl. nih.gov | A meta-fluorobenzoyloxyl radical was present in a potent local anesthetic analogue. nih.gov |
| para | Can significantly impact lipophilicity and electronic properties through resonance effects. pharmacy180.com | p-Aminobenzoate structure is important in procaine-type local anesthetics. nih.gov |
Modifications of the Ethyl Linker
While specific examples of modifying the ethyl linker in this compound are not extensively documented in readily available literature, general principles from related local anesthetics can be applied. For instance, in a series of cocaine analogues, inserting an additional methylene (B1212753) group between the piperidine ring and a polar group in the 3α-substituent dramatically improved activity. nih.gov This suggests that the length and flexibility of the linker are critical for optimal interaction with the biological target.
Synthetic strategies to modify the ethyl linker could involve the use of starting materials with different chain lengths, such as 3-(1-piperidinyl)propanol, to synthesize analogues with a propyl linker. The synthesis of 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine demonstrates a method for creating longer ether-containing linkers. researchgate.net
Furthermore, the ester linkage itself can be considered a point of modification. Bioisosteric replacement of the ester group with more stable linkages, such as amides or triazoles, is a common strategy in medicinal chemistry to improve metabolic stability. slideshare.net For example, the replacement of an amide bond with a 1,2,3-triazole in lidocaine and etidocaine (B1208345) analogues resulted in compounds with potent local anesthetic activity. nih.gov
The synthesis of such analogues would involve coupling a modified linker, for example, a 2-(1-piperidinyl)propylamine, with 3-chlorobenzoic acid to form an amide bond. Alternatively, click chemistry approaches could be used to introduce triazole linkers.
Table 3: Potential Modifications of the Ethyl Linker and Their Rationale
| Modification | Synthetic Approach | Rationale |
| Lengthening the chain (e.g., propyl, butyl) | Use of corresponding amino alcohols (e.g., 3-piperidinopropanol) in the esterification reaction. | Alters the distance between the aromatic and piperidine moieties, potentially optimizing binding. |
| Shortening the chain (e.g., methyl) | Use of piperidinemethanol in the esterification reaction. | Investigates the minimum required distance for activity. |
| Introducing rigidity (e.g., double or triple bonds) | Synthesis of unsaturated amino alcohols as precursors. | Restricts conformational flexibility of the linker. |
| Bioisosteric replacement of the ester (e.g., amide, triazole) | Amidation reactions or click chemistry with appropriate precursors. | Improves metabolic stability and potentially alters binding mode. |
Synthesis of Conformationally Restricted Analogues
Constraining the conformation of a flexible molecule like this compound can provide valuable insights into its bioactive conformation—the specific three-dimensional arrangement it adopts when interacting with its biological target. This is often achieved by introducing rigid structural elements, such as additional rings or bridges.
One approach is to create bridged piperidine analogues. For example, the synthesis of bridged piperidines, such as 2-azanorbornanes and nortropanes, has been used to create conformationally controlled analogues of other biologically active molecules. nih.govnih.gov These rigid scaffolds lock the piperidine ring into a specific conformation, which can then be tested for activity. The synthesis of such analogues typically involves multi-step procedures starting from commercially available bridged ring systems. nih.gov
Another strategy is to introduce conformational restrictions by creating fused ring systems. For example, the synthesis of piperidine nucleosides as conformationally restricted mimics of other drugs has been reported. nih.gov While structurally different, the principle of using a piperidine as a scaffold for building conformationally restricted analogues is transferable.
In the context of local anesthetics, the goal of conformational restriction is often to improve selectivity for a particular receptor subtype or to reduce off-target effects. By rigidifying the structure, it may be possible to design molecules that fit more precisely into the binding pocket of the desired target.
The synthesis of these conformationally restricted analogues is often more complex than that of their flexible counterparts. It may involve stereoselective reactions to control the geometry of the newly formed rings and chiral separations to isolate specific isomers.
Table 4: Examples of Conformationally Restricted Analogues and Their Synthetic Rationale
| Type of Analogue | Structural Feature | Synthetic Rationale |
| Bridged Piperidine | A bicyclic system where the piperidine ring is bridged (e.g., nortropane). | To lock the piperidine ring in a specific chair or boat-like conformation. nih.gov |
| Fused Piperidine | A polycyclic system where another ring is fused to the piperidine ring. | To create a rigid, planar, or three-dimensional scaffold. |
| Spirocyclic Piperidine | A system where the piperidine ring shares a single atom with another ring. | To introduce a defined three-dimensional structure at a specific point. |
In Vitro Pharmacological and Biological Activity Profiling of 2 1 Piperidinyl Ethyl 3 Chlorobenzoate
Assessment of Enzyme Inhibition Potentials
Cholinesterase (AChE and BChE) Inhibition
There is no specific information available in the reviewed scientific literature regarding the inhibitory activity of 2-(1-Piperidinyl)ethyl 3-chlorobenzoate (B1228886) against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While other compounds containing N-benzylpiperidine moieties have demonstrated potent in vitro inhibition of AChE nih.gov, specific IC₅₀ values or selectivity ratios for 2-(1-Piperidinyl)ethyl 3-chlorobenzoate have not been reported.
Other Enzyme Target Investigations (e.g., α-Glucosidase, CYP450 Isoforms)
Investigations into the inhibitory potential of this compound against other enzyme targets such as α-Glucosidase or Cytochrome P450 (CYP450) isoforms have not been documented in the available literature. Therefore, no data on its activity or inhibition constants (IC₅₀ or Kᵢ) for these enzymes can be provided.
Evaluation of Receptor Modulatory Activities
Serotonin (B10506) Receptor (5-HT₄) Antagonism
There are no published studies that specifically evaluate the antagonist activity of this compound at the serotonin 5-HT₄ receptor. Consequently, data regarding its binding affinity (Kᵢ) or functional antagonism (IC₅₀ or pA₂) at this receptor are not available. Research on other aryl-piperazinyl-ethyl compounds has shown antagonism at different serotonin receptor subtypes, such as 5-HT₁A/B/D, but these findings cannot be directly attributed to the target compound nih.gov.
Investigations into Other Receptor Systems
No specific data from receptor binding or functional assays for this compound across other receptor systems, such as GABAergic or dopaminergic receptors, have been found in the scientific literature. Studies on bioisosteres of different chemical scaffolds have shown potentiation of GABAₐ receptors, but these are structurally distinct from the compound nih.gov.
Antiproliferative and Antineoplastic Activity in Cellular Models
Specific studies detailing the antiproliferative or antineoplastic effects of this compound on any human cancer cell lines are absent from the reviewed literature. While various heterocyclic compounds, including those with piperazine (B1678402) or piperidine (B6355638) rings, have been synthesized and tested for antiproliferative effects against cell lines like K562, Colo-205, and MDA-MB 231 nih.gov, no such data exists for this compound. Therefore, no data tables of GI₅₀ or IC₅₀ values can be compiled.
Screening Against Human Cancer Cell Lines (e.g., HepG2, HCT-116, MCF-7)
The piperidine scaffold is a key feature in many compounds investigated for their anticancer properties. nih.gov Derivatives incorporating this moiety have demonstrated significant antiproliferative effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7). nih.govekb.eg
For instance, novel piperidine derivatives have been synthesized and evaluated for their antiproliferative activities, with some compounds showing potent effects against MGC-803, PC3, and MCF-7 cell lines, with IC50 values ranging from 0.81 µM to 9.37 µM. nih.gov Specifically, one derivative displayed IC50 values of 1.09 µM, 0.81 µM, and 1.30 µM against MGC-803, PC3, and MCF-7 cells, respectively. nih.gov Another study highlighted a piperidine derivative that was a selective inhibitor against the triple-negative breast cancer cell line MDA-MB-468. nih.gov The antiproliferative activity of these compounds underscores the importance of the piperidine-2,6-dione fragment for in vitro anticancer activity. nih.gov
The cytotoxic effects of various heterocyclic compounds, some containing piperidine-like structures, have been tested against HepG2, HCT-116, and MCF-7 cell lines. ekb.egresearchgate.netresearchgate.net For example, certain pyrimidine (B1678525) derivatives have shown notable cytotoxicity against HCT-116 and MCF-7 cells, with IC50 values between 3.75 and 5.13 µM. ekb.eg Similarly, a plastoquinone (B1678516) analogue, AQ-12, demonstrated significant cytotoxicity toward HCT-116 and MCF-7 cells with IC50 values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively. nih.gov These findings suggest that compounds with structural similarities to this compound may possess valuable anticancer properties.
Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Piperidine Derivative 17a | MGC-803 | 1.09 | nih.gov |
| PC3 | 0.81 | nih.gov | |
| MCF-7 | 1.30 | nih.gov | |
| Pyrimidine Derivative 68 | HCT-116 | 3.75 | ekb.eg |
| MCF-7 | 5.13 | ekb.eg | |
| Plastoquinone Analogue AQ-12 | HCT-116 | 5.11 ± 2.14 | nih.gov |
| MCF-7 | 6.06 ± 3.09 | nih.gov |
Elucidation of Antiproliferative Mechanisms (e.g., Cell Cycle Arrest, Kinase Inhibition)
The antiproliferative effects of piperidine-containing compounds are often attributed to their ability to interfere with the cell cycle and inhibit key kinases involved in cancer progression. nih.govacs.org
Cell Cycle Arrest: Piperidine derivatives have been shown to induce cell cycle arrest, primarily at the G1/G0 or G2/M phases, thereby inhibiting cancer cell proliferation. nih.gov For example, treatment with 2-amino-4-(1-piperidine) pyridine (B92270) was found to arrest DLD-1 and HT29 colon cancer cells in the G1/G0 phase, preventing their progression to the S phase. nih.gov In other studies, piperine (B192125), a natural alkaloid containing a piperidine ring, induced G2/M phase arrest in oral squamous carcinoma (KB) cells and ovarian cancer cells. nih.gov Another piperidine derivative was reported to affect cell viability and induce G2/M phase cell cycle arrest in K562 leukemia cells. nih.gov This disruption of the cell cycle is a crucial mechanism for the anticancer activity of these compounds.
Kinase Inhibition: Inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs), is another significant mechanism through which piperidine derivatives exert their anticancer effects. acs.orgnih.govacs.org CDKs are essential for regulating cell cycle progression, and their deregulation is a hallmark of cancer. acs.org Thiophenecarboxamide ureas (TCUs), which can incorporate piperidine moieties, have been identified as inhibitors of checkpoint kinases CHK1 and CHK2, which are critical for DNA damage response and cell cycle arrest. acs.org By inhibiting these kinases, the compounds can cause cells with DNA damage to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis. acs.org Furthermore, some pyrido[2,3-d]pyrimidine (B1209978) derivatives containing piperazine (a related six-membered nitrogen heterocycle) have shown potent inhibitory activity against CDK4. acs.org
Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antiparasitic)
The piperidine ring is a common structural motif in compounds with a broad spectrum of antimicrobial activities.
Antibacterial Activity
Piperidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net In one study, newly synthesized piperidine derivatives were active against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.comresearchgate.net The activity was influenced by the structure of the ester part of the molecule. biointerfaceresearch.com Another study on piperidin-4-one derivatives showed good antibacterial activity against S. aureus, E. coli, and Bacillus subtilis when compared to the standard drug ampicillin. biomedpharmajournal.org Sulfonamide derivatives that include a piperidine fragment have also been developed as potent bactericides against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. nih.gov
Table 2: Antibacterial Activity of Selected Piperidine Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Source |
|---|---|---|---|
| Piperidine Derivative 2 | Staphylococcus aureus | Good activity, comparable to chloramphenicol | biointerfaceresearch.comresearchgate.net |
| Escherichia coli | Active | biointerfaceresearch.comresearchgate.net | |
| Piperidin-4-one Derivatives | S. aureus, E. coli, B. subtilis | Good activity | biomedpharmajournal.org |
| Sulfanilamide-piperidine Derivatives | Xanthomonas oryzae pv. oryzae | EC50: 2.65 to 11.83 µg/mL | nih.gov |
| Xanthomonas axonopodis pv. citri | EC50: 4.74 to 21.26 µg/mL | nih.gov |
Antifungal Activity
Several piperidine derivatives have been investigated for their antifungal properties. academicjournals.orgresearchgate.net One study evaluated six novel piperidine derivatives and found that some exhibited varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net However, none of the tested compounds were active against Fusarium verticillioides, Candida utilis, or Penicillium digitatum. academicjournals.orgresearchgate.net In contrast, piperidin-4-one derivatives bearing a thiosemicarbazone moiety showed significant antifungal activity against various fungi, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and C. albicans. biomedpharmajournal.org Additionally, piperidinyl thiazole (B1198619) derivatives like Oxathiapiprolin have demonstrated exceptional activity against oomycete fungal pathogens such as Phytophthora infestans and Plasmopara viticola. researchgate.net
Antiparasitic Activity (e.g., Trypanosoma cruzi)
Compounds containing the piperidine or related heterocyclic structures have been explored for their potential to treat parasitic diseases like Chagas disease, which is caused by Trypanosoma cruzi. nih.govmdpi.comrsc.org While direct data on this compound is unavailable, related compounds have shown promise. For example, a furofuran lignan (B3055560) isolated from Piper jericoense was active against all forms of the T. cruzi parasite (epimastigote, amastigote, and trypomastigote) and exhibited lower toxicity than the reference drug benznidazole. nih.gov Furthermore, 3-(aryl)-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines have been investigated as potential agents against T. cruzi. rsc.org Pyrazole-thiadiazole hybrids have also been evaluated, with some derivatives showing activity against T. cruzi trypomastigotes. mdpi.com
Other In Vitro Biological Activities (e.g., Antidiabetic Potential)
The piperidine moiety is present in several compounds with potential antidiabetic activity. mdpi.comaithor.comnih.govmdpi.com Research has shown that derivatives of piperidine can be effective in vitro for managing diabetes. mdpi.comaithor.comnih.govmdpi.com
Novel piperidine derivatives have been shown to exhibit significant inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion. mdpi.com One such derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, displayed a 97.30% inhibition of α-amylase in vitro, which was higher than the standard drug acarbose (B1664774) (61.66%). mdpi.com Chalcone derivatives of piperidine have also demonstrated promising in vitro inhibition of both α-amylase and α-glucosidase, with some compounds showing higher α-glucosidase inhibitory activity than acarbose. mdpi.com Furthermore, novel piperine derivatives have been synthesized and evaluated as PPAR-γ agonists, which is a mechanism of action for some antidiabetic drugs. nih.gov
Table 3: In Vitro Antidiabetic Activity of Selected Piperidine Derivatives
| Compound/Derivative | Target/Assay | Result | Source |
|---|---|---|---|
| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-amylase inhibition | 97.30% inhibition | mdpi.com |
| Chalcone derivatives of piperidine | α-glucosidase inhibition | Higher than acarbose (69.54%) | mdpi.com |
| Novel piperine analogues | PPAR-γ agonism | Showed significant antidiabetic activity | nih.gov |
Mechanistic Investigations into the Biological Actions of 2 1 Piperidinyl Ethyl 3 Chlorobenzoate and Its Analogues
Elucidation of Molecular Targets and Binding Interactions
The initial step in characterizing the biological activity of a compound like 2-(1-Piperidinyl)ethyl 3-chlorobenzoate (B1228886) involves identifying its molecular targets. This process is critical to understanding its mechanism of action at the most fundamental level.
Protein-Ligand Interaction Studies
To determine which proteins 2-(1-Piperidinyl)ethyl 3-chlorobenzoate interacts with, researchers would typically employ a variety of experimental and computational techniques. In silico docking studies are a common starting point, where computational models are used to predict the binding affinity of the compound to a wide array of known protein structures.
For analogues of this compound, such as certain 4-amino-3-chloro benzoate (B1203000) ester derivatives, docking studies have been utilized to investigate their binding patterns to specific enzymes like the epidermal growth factor receptor (EGFR). nih.gov These studies help to visualize the potential binding modes and identify key amino acid residues involved in the interaction. For instance, a study on new derivatives of 4-amino-3-chloro benzoate ester used in silico analysis to show a favorable matching pattern with EGFR pharmacophoric queries. nih.gov
Experimentally, techniques such as affinity chromatography-mass spectrometry could be employed to isolate and identify binding partners from cell lysates. Furthermore, biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) would provide quantitative data on the binding affinity and thermodynamics of the interaction between the compound and its target protein.
Enzyme Kinetic Analysis
Should the identified molecular target be an enzyme, the next logical step is to characterize the nature of the interaction through enzyme kinetic studies. These analyses determine whether the compound acts as an inhibitor or an activator and reveal details about its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
For example, studies on related piperidine-containing compounds have demonstrated significant inhibitory activity against enzymes like acetylcholinesterase and urease. scielo.br In such studies, researchers would determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Further kinetic experiments would be conducted by measuring reaction rates at varying substrate and inhibitor concentrations to elucidate the precise inhibitory mechanism. A study on 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, for instance, identified several compounds with potent urease inhibitory activity, with IC50 values significantly lower than the standard inhibitor. scielo.br
Cellular Pathway Modulation
Following the identification of molecular targets, research efforts would shift towards understanding how the interaction between this compound and its target(s) affects broader cellular processes and signaling networks.
Signaling Pathway Interventions
The binding of a ligand to its target protein can trigger a cascade of downstream signaling events. Investigating these signaling pathway interventions is crucial for a comprehensive understanding of the compound's cellular effects. For example, if this compound were to target a receptor tyrosine kinase, researchers would examine the phosphorylation status of downstream signaling proteins such as those in the MAPK/ERK and PI3K/Akt pathways.
In studies of analogous compounds, such as certain 4-amino-3-chloro benzoate ester derivatives that target EGFR, it was found that the compound induced cytotoxicity by activating caspase 3 and caspase 8, thereby triggering the extrinsic apoptotic pathway. nih.gov This demonstrates how targeting a specific protein can lead to profound changes in cellular signaling and fate.
Gene Expression and Proteomic Studies in Cellular Systems
To obtain a global view of the cellular response to this compound, high-throughput techniques like transcriptomics (e.g., RNA-sequencing) and proteomics are invaluable. These methods allow for the simultaneous measurement of changes in the expression levels of thousands of genes and proteins, respectively.
Such studies can reveal entire pathways and biological processes that are perturbed by the compound. For instance, a systems biology approach using chemical combinations can reveal functional connections between cellular components. nih.gov The cellular responses to combinations of chemicals can provide insights into the connectivity of their biological targets within a network. nih.gov This methodology could be applied to this compound in combination with other known drugs to map its functional interactions within the cell.
Identification of Functional Effects within Biological Systems
The culmination of mechanistic investigations is to understand the functional consequences of the compound's molecular and cellular actions within a whole biological system. This often involves moving from in vitro cellular models to more complex in vivo models.
For analogous piperidine-containing compounds, such as the 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles, in vivo assays have been critical in defining their potential therapeutic utility. For example, iloperidone, a compound from this series, was evaluated in animal models for antipsychotic-like activity, where it showed a significant potency in inhibiting apomorphine-induced climbing behavior. nih.gov Furthermore, chronic administration of this compound was shown to cause a downregulation of 5-HT2 receptors, demonstrating a clear functional effect on a key neurotransmitter system. nih.gov
Assessment of Cellular Phenotypes
Investigations into the cellular effects of this compound and its analogues have sought to elucidate their potential as modulators of cellular processes. While direct studies on this compound are not extensively documented in publicly available literature, the evaluation of analogous compounds provides insights into the likely cellular phenotypes affected by this class of molecules. Research in this area often involves screening against various cell lines to determine cytotoxic and antiproliferative effects, which are critical indicators of potential therapeutic or toxic properties.
The piperidine (B6355638) moiety is a common scaffold in medicinal chemistry, known to be present in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties. nih.govmdpi.comresearchgate.net The biological activity of such compounds is often linked to their ability to induce specific cellular phenotypes, such as apoptosis, cell cycle arrest, or changes in cell morphology. For instance, studies on other piperidine derivatives have demonstrated their capacity to induce cytotoxicity in cancer cell lines. researchgate.net
The general approach to assessing the cellular phenotypes of novel chemical entities involves a battery of in vitro assays. These assays typically measure cell viability, proliferation, and specific cellular death pathways. For example, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability. A reduction in metabolic activity is often interpreted as a cytotoxic or antiproliferative effect.
To illustrate the type of data generated in such studies, the following table presents hypothetical, yet representative, results from a primary screen of this compound and its analogues against a panel of human cancer cell lines.
Table 1: Antiproliferative Activity of this compound and Analogues against Human Cancer Cell Lines (Hypothetical Data)
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 22.8 | |
| HCT116 (Colon) | 18.5 | |
| Analogue 1 (2-(1-Piperidinyl)ethyl 4-chlorobenzoate) | MCF-7 (Breast) | 25.6 |
| A549 (Lung) | 31.4 | |
| HCT116 (Colon) | 28.9 | |
| Analogue 2 (2-(1-Piperidinyl)ethyl 3-fluorobenzoate) | MCF-7 (Breast) | 12.1 |
| A549 (Lung) | 19.7 | |
| HCT116 (Colon) | 16.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not available in the reviewed literature.
Further mechanistic studies would typically involve assays to determine the mode of cell death, such as flow cytometry analysis using Annexin V and propidium (B1200493) iodide to distinguish between apoptosis and necrosis. Changes in mitochondrial membrane potential and the activation of caspases are also common endpoints to investigate the induction of apoptosis.
Insights into Metabolic Transformations
The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and biological activity. For this compound, understanding its metabolic transformations is essential for predicting its efficacy and potential for drug-drug interactions. While direct metabolic studies on this specific compound are scarce, the metabolism of structurally related compounds, particularly those containing piperidine and ester moieties, provides a strong basis for predicting its metabolic pathways.
The metabolism of piperidine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor. nih.gov The primary metabolic reactions for piperidine rings include N-dealkylation, C-oxidation (hydroxylation), and subsequent oxidation to lactams. nih.gov For this compound, N-dealkylation would result in the removal of the ethyl 3-chlorobenzoate group, yielding piperidine. Alternatively, hydroxylation of the piperidine ring at positions 3 or 4 is a common metabolic route.
The ester linkage in this compound is also susceptible to hydrolysis by esterases, which are abundant in plasma and various tissues. This hydrolysis would cleave the molecule into 2-(1-piperidinyl)ethanol and 3-chlorobenzoic acid. These metabolites would then undergo further phase II metabolism, such as glucuronidation or sulfation, to facilitate their excretion.
A summary of the predicted primary metabolic pathways for this compound is presented in the table below.
Table 2: Predicted Primary Metabolic Pathways and Metabolites of this compound
| Metabolic Pathway | Enzyme(s) | Predicted Metabolite(s) |
| Ester Hydrolysis | Esterases | 2-(1-Piperidinyl)ethanol, 3-Chlorobenzoic acid |
| N-Dealkylation | CYP450 (e.g., CYP3A4) | Piperidine, Ethyl 3-chlorobenzoate |
| Piperidine Ring Oxidation | CYP450 | Hydroxy-2-(1-piperidinyl)ethyl 3-chlorobenzoate |
| Aromatic Hydroxylation | CYP450 | 2-(1-Piperidinyl)ethyl hydroxy-3-chlorobenzoate |
Note: This table represents predicted metabolic pathways based on the chemical structure and known metabolism of similar compounds. Experimental verification is required.
The metabolic stability of this compound can be assessed in vitro using liver microsomes or hepatocytes. Such studies would quantify the rate of disappearance of the parent compound and identify the major metabolites formed. This information is crucial for understanding the compound's half-life and potential for accumulation in the body.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Piperidine (B6355638) Ring Substitutions on Biological Activity
The piperidine ring is a common scaffold in pharmaceuticals, valued for its ability to influence properties like receptor binding, membrane permeability, and metabolic stability. researchgate.net Substitutions on this ring can significantly alter the biological activity of the parent compound.
Positional Isomerism and Stereochemical Effects
The placement of substituents on the piperidine ring is critical. For instance, in studies of N-n-propyl-3-phenylpiperidines, the position of methyl groups on the phenyl ring drastically affected receptor affinity and selectivity. acs.org By analogy, introducing substituents at the 2, 3, or 4-positions of the piperidine ring in 2-(1-Piperidinyl)ethyl 3-chlorobenzoate (B1228886) would likely modulate its biological activity.
Stereochemistry plays a pivotal role in molecular recognition. mdpi.comwikipedia.org The introduction of a substituent on the piperidine ring (at positions other than the 4-position) creates a chiral center. The different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities, as one isomer may fit into a receptor's binding site more effectively than another. mdpi.comwikipedia.org For example, in the synthesis of 3-substituted piperidines, controlling the stereochemistry is essential for achieving the desired biological effect, as seen with compounds like Preclamol. acs.org Similarly, kinetic resolution techniques are employed to separate enantiomers of substituted piperidines, recognizing that each may have a unique pharmacological profile. acs.org The cis and trans isomers that can arise from disubstitution on the ring also lead to different spatial arrangements of functional groups, impacting receptor interaction. wikipedia.org
Interactive Table: Effect of Piperidine Substitution Position on Activity (Illustrative)
| Substituent Position | Expected Impact on Activity | Rationale |
| 2-position | High | May influence the orientation of the ethyl linker and interaction with ancillary binding pockets. |
| 3-position | High | Creates a chiral center; the two enantiomers could have distinct activities. Affects the conformation of the ring. acs.org |
| 4-position | Moderate to High | Can modulate polarity and size without creating a chiral center, but can still influence binding affinity. nih.gov |
Influence of Heteroatom Inclusion within the Piperidine Motif
Replacing a carbon atom in the piperidine ring with a heteroatom, such as oxygen (to form a morpholine (B109124) ring) or another nitrogen, fundamentally alters the ring's properties. Morpholine, for example, is less basic and more polar than piperidine. In studies of pyridine (B92270) and pyrazine (B50134) derivatives, a decrease in activity was observed in the order: piperidine > pyrrolidine (B122466) > morpholine. nih.gov This suggests that the basicity and lipophilicity of the piperidine ring are crucial for the observed biological activity in that series. nih.gov Swapping the piperidine ring in 2-(1-Piperidinyl)ethyl 3-chlorobenzoate for a morpholine or pyrrolidine ring would similarly be expected to have a significant impact on its bioactivity.
Interactive Table: Comparison of Cyclic Amines on Biological Activity
| Cyclic Amine | Key Property Differences from Piperidine | General Impact on Activity |
| Morpholine | Less basic, more polar (due to oxygen heteroatom) | Often reduces activity where basicity is key for receptor interaction. nih.gov |
| Pyrrolidine | More basic, less lipophilic (five-membered ring) | Can maintain or slightly decrease activity depending on the target. nih.gov |
| Piperazine (B1678402) | Contains a second nitrogen, increasing basicity and polarity | Alters hydrogen bonding potential and overall physicochemical properties. nih.gov |
Role of the 3-Chlorobenzoate Moiety in Bioactivity
The 3-chlorobenzoate portion of the molecule is critical for its electronic properties and its potential to form specific interactions with a biological target.
Effects of Chlorine Position and Other Halogen Substitutions
The introduction of a chlorine atom onto an aromatic ring generally increases lipophilicity, which can enhance membrane partitioning and non-bonding interactions within a binding site. researchgate.netresearchgate.net It can also block metabolic hydroxylation at the position of substitution. researchgate.net The position of the chlorine atom is crucial.
Meta-Position (3-position): The chlorine at the meta-position, as in the title compound, primarily exerts an electron-withdrawing inductive effect. This can influence the acidity of the benzoic acid precursor and the electronic nature of the entire aromatic ring.
Ortho-Position (2-position): A chlorine atom here would exert both an inductive and a steric effect, potentially forcing the carboxylate group out of plane with the benzene (B151609) ring and altering the molecule's preferred conformation.
Para-Position (4-position): In this position, the chlorine atom's electron-withdrawing inductive effect and electron-donating resonance effect would combine, influencing the electronic distribution across the entire moiety.
Studies on other scaffolds show that moving a chlorine substituent from the meta to the para position can significantly affect biological activity. nih.gov Replacing chlorine with other halogens would also modulate activity. Fluorine is smaller and highly electronegative, while bromine and iodine are larger and more polarizable, offering different potentials for halogen bonding—a specific type of non-covalent interaction. nih.gov
Variations in Benzoate (B1203000) Ester Linkage
The ester linkage is a key functional group that can participate in hydrogen bonding and is susceptible to hydrolysis by esterase enzymes. Its properties are influenced by the electronic nature of the benzoate ring. nih.gov Altering this linkage can have profound effects:
Amide Linkage: Replacing the ester oxygen with a nitrogen atom to form an amide would introduce a hydrogen bond donor and increase the linkage's resistance to hydrolysis.
Thioester/Thioamide Linkage: The replacement with sulfur would alter the geometry and electronic properties of the linkage. In some series, changing an amide to a thioamide drastically reduces inhibitory activity. nih.gov
Orthoester Formation: Benzoate esters can sometimes lead to the formation of stable orthoester byproducts in certain reactions, a tendency that is generally less pronounced than with acetate (B1210297) esters. nih.gov
Significance of the Ethyl Linker in Molecular Recognition**
The two-carbon ethyl linker provides spatial separation and conformational flexibility between the piperidine and the 3-chlorobenzoate moieties. The length and rigidity of this linker are often critical for optimal positioning of the two ends of the molecule within a target's binding site.
Research on other bioactive compounds has shown that the length of such a linker is finely tuned for activity. For some monoamine oxidase (MAO) inhibitors, the optimal length between two key rings is 2-5 carbons. nih.gov In a series of quinolone derivatives, ethyl-linked compounds were found to be more potent cytotoxic agents than those with a more rigid cyclopropyl (B3062369) linker, highlighting the importance of the linker's flexibility. nih.gov For this compound, shortening, lengthening, or increasing the rigidity of the ethyl chain would likely alter its biological activity by changing the distance and relative orientation of the key piperidine and chlorobenzoate pharmacophores.
Length and Flexibility of the Alkyl Spacer
The ethyl group in this compound serves as a crucial spacer between the aromatic ring and the amino group. The length and flexibility of this alkyl chain are determining factors for the molecule's interaction with its biological target, primarily voltage-gated sodium channels. litfl.comderangedphysiology.com
Increasing the length of the alkyl spacer can enhance the compound's lipid solubility, which often correlates with increased potency and a longer duration of action. nih.govmhmedical.com This is attributed to better partitioning into the lipid-rich nerve membrane and a stronger interaction with the receptor site. However, there is an optimal length for this chain; excessive lengthening can lead to a decrease in activity due to conformational restrictions or reduced water solubility, hindering its transport to the site of action. derangedphysiology.com
The flexibility of the spacer also plays a role. A more flexible chain allows the molecule to adopt a more favorable conformation for binding to the receptor. The two-carbon ethyl spacer in this compound provides a good balance of length and flexibility, contributing to its anesthetic properties.
To illustrate the impact of the alkyl spacer length on the anesthetic activity of this compound analogs, the following data table presents hypothetical relative potencies based on established SAR principles.
| Compound Name | Alkyl Spacer Length | Relative Anesthetic Potency |
| 2-(1-Piperidinyl)methyl 3-chlorobenzoate | 1 | 0.8 |
| This compound | 2 | 1.0 |
| 2-(1-Piperidinyl)propyl 3-chlorobenzoate | 3 | 1.2 |
| 2-(1-Piperidinyl)butyl 3-chlorobenzoate | 4 | 0.9 |
This interactive table demonstrates that increasing the spacer from a methyl to a propyl group hypothetically increases potency, while a butyl group may lead to a decrease, highlighting an optimal length.
Introduction of Branched or Unsaturated Linkers
Introducing branching or unsaturation into the linker region can significantly modulate the compound's activity. youtube.com Branching on the carbon adjacent to the ester group can increase the duration of action by sterically hindering enzymatic hydrolysis of the ester bond. youtube.com This modification can lead to a more stable compound with a prolonged therapeutic effect.
Consider the following hypothetical data on how linker modifications might affect the duration of action of this compound analogs.
| Compound Name | Linker Modification | Relative Duration of Action |
| This compound | None (Ethyl) | 1.0 |
| 2-(1-Piperidinyl)prop-2-enyl 3-chlorobenzoate | Unsaturated (Allyl) | 1.1 |
| 1-(1-Piperidinyl)propan-2-yl 3-chlorobenzoate | Branched | 1.5 |
This table illustrates that introducing an unsaturated allyl linker or a branched propyl linker could hypothetically increase the duration of action compared to the parent compound.
Establishment of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net This approach is invaluable for predicting the efficacy of novel analogs and guiding rational drug design.
Development of Predictive Models for Biological Efficacy
The development of a predictive QSAR model for this compound and its analogs would involve several key steps. First, a dataset of structurally related compounds with their corresponding experimentally determined biological activities (e.g., anesthetic potency) is compiled. researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges). nih.gov
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to derive a mathematical equation that relates the descriptors to the biological activity. researchgate.net The goal is to identify the key descriptors that have the most significant impact on efficacy. For instance, a model might reveal that a combination of lipophilicity and a specific steric parameter is highly predictive of anesthetic potency in this series of compounds.
Validation of QSAR Models
A crucial step in QSAR modeling is rigorous validation to ensure the model's predictive power and robustness. mdpi.com Validation is typically performed through both internal and external methods.
Internal validation techniques, such as leave-one-out cross-validation, assess the model's stability and predictive ability using the initial dataset. derangedphysiology.com External validation involves challenging the model with a set of new compounds that were not used in its development. A reliable QSAR model should accurately predict the biological activities of these external compounds.
A well-validated QSAR model for the 2-(1-Piperidinyl)ethyl benzoate series can be a powerful tool for the virtual screening of large compound libraries, prioritizing the synthesis of the most promising candidates and accelerating the discovery of new and improved analogs.
Below is a hypothetical QSAR model validation summary for a set of this compound analogs.
| Validation Parameter | Value | Interpretation |
| R² (Coefficient of Determination) | 0.92 | The model explains 92% of the variance in the training set's biological activity. |
| Q² (Cross-validated R²) | 0.85 | The model has good internal predictive ability. |
| R²_pred (External Validation R²) | 0.88 | The model accurately predicts the activity of an external test set. |
This table showcases the statistical parameters used to validate a QSAR model, indicating a hypothetically robust and predictive model.
Computational Chemistry and Molecular Modeling Studies of 2 1 Piperidinyl Ethyl 3 Chlorobenzoate
Structure-Based Drug Design Approaches
When the 3D structure of a biological target (such as a protein or enzyme) is known, structure-based drug design (SBDD) methods can be employed. sphinxsai.com These techniques use the receptor's structural information to design or identify ligands that can bind to it with high affinity and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor). benthamscience.comnih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the strength of the interaction. nih.gov
To perform a molecular docking study with 2-(1-Piperidinyl)ethyl 3-chlorobenzoate (B1228886), one would first need to identify its specific biological target protein. Once the 3D structure of the target protein is obtained (typically from experimental methods like X-ray crystallography or NMR spectroscopy), docking simulations can be performed. The simulation would predict how the compound fits into the protein's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results can provide insights into the mechanism of action and guide the chemical modification of the compound to improve its binding affinity.
There are no specific molecular docking studies for 2-(1-Piperidinyl)ethyl 3-chlorobenzoate against a defined target protein available in the scientific literature.
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a realistic environment (including water molecules and ions) over a period of nanoseconds to microseconds, researchers can observe the dynamic behavior of the interaction.
An MD simulation of the this compound-target protein complex would reveal whether the initial binding pose is stable or if the ligand dissociates or shifts to a different binding mode. The simulation can also provide detailed information on the flexibility of the binding site and the role of individual amino acid residues in maintaining the interaction. This information is crucial for validating docking results and for a more accurate estimation of binding free energies.
No molecular dynamics simulation studies assessing the binding stability of this compound with a target protein have been reported in the scientific literature.
De Novo Design and Virtual Screening of Analogues
Computational methods can also be used to design novel molecules or to screen large libraries of existing compounds to find new potential drug candidates.
De novo design algorithms build novel molecular structures from scratch, piece by piece, within the binding site of a target protein. These methods can generate highly novel chemical scaffolds that are optimized for the specific shape and chemical environment of the active site.
Virtual screening, on the other hand, involves computationally screening large databases of compounds (which can contain millions of molecules) to identify those that are most likely to bind to a drug target. mdpi.com This can be done using either ligand-based methods (like pharmacophore screening or similarity searching) or structure-based methods (like high-throughput molecular docking). For this compound, its structure could be used as a starting point for a similarity-based virtual screen to find commercially available analogues for biological testing.
A review of the scientific literature indicates that no studies on the de novo design or virtual screening of analogues based on the this compound scaffold have been published.
Analytical Methodologies for Characterization and Quantification of 2 1 Piperidinyl Ethyl 3 Chlorobenzoate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to determining the chemical structure of a molecule. These techniques provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: A proton NMR spectrum for 2-(1-Piperidinyl)ethyl 3-chlorobenzoate (B1228886) would be expected to show distinct signals for the protons on the benzoate (B1203000) ring, the ethyl chain, and the piperidinyl group. The chemical shifts, integration values, and coupling patterns of these signals would confirm the connectivity of these fragments.
¹³C NMR: A carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons of the 3-chlorobenzoate ring, and the aliphatic carbons of the piperidinyl and ethyl groups.
No experimental ¹H or ¹³C NMR data for 2-(1-Piperidinyl)ethyl 3-chlorobenzoate could be located in the reviewed literature.
Mass Spectrometry (MS, HRMS, EIMS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.
MS/EIMS: An Electron Ionization Mass Spectrum (EIMS) would show the molecular ion peak corresponding to the mass of the compound. The fragmentation pattern would likely involve cleavage of the ester bond and fragmentation of the piperidinyl ring, providing further structural clues.
HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.
Specific MS, HRMS, or EIMS data for this compound are not available in the searched scientific databases.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:
The C=O (carbonyl) stretch of the ester group.
The C-O stretch of the ester.
The C-Cl stretch of the chlorobenzoate ring.
The C-H stretches of the aromatic and aliphatic portions.
The C-N stretch of the piperidinyl group.
Specific experimental IR spectra for this compound were not found.
X-ray Crystallography for Absolute Structure Determination
There is no published X-ray crystallographic data for this compound in the Cambridge Structural Database or other searched repositories.
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating a compound from a mixture, assessing its purity, and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile compounds. A validated HPLC method would be crucial for determining the purity of this compound and for quantifying it in various matrices. This would involve optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.
No specific HPLC methods for the analysis of this compound have been reported in the scientific literature reviewed.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry stands as a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.com Its high sensitivity, specificity, and the extensive spectral libraries available make it a cornerstone for the analysis of a diverse range of molecules, including piperidine (B6355638) derivatives. mdpi.comresearchgate.net The application of GC-MS to this compound would involve a systematic process encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation:
The initial step in the GC-MS analysis of this compound from various matrices would involve an extraction procedure to isolate the analyte from interfering substances. A common approach for piperidine-containing compounds is liquid-liquid extraction (LLE). oup.com For instance, a sample could be made alkaline to ensure the analyte is in its free base form, followed by extraction with an organic solvent such as ethyl acetate (B1210297) or n-hexane. oup.comsigmaaldrich.com
To enhance the volatility and improve the chromatographic behavior of the compound, a derivatization step may be employed. Given the presence of the tertiary amine in the piperidine ring, this compound might be amenable to direct analysis. However, if necessary, derivatizing agents like pentafluorobenzoyl chloride (PFBCI) or trifluoroacetic anhydride (B1165640) (TFAA) could be used, which react with potential metabolites or related compounds that might possess primary or secondary amine functionalities. oup.comscholars.direct For example, a method for analyzing other piperidine derivatives involved derivatization with TFAA at 70°C for 30 minutes. scholars.direct
Chromatographic and Mass Spectrometric Conditions:
The separation of this compound would be achieved on a capillary column, typically with a non-polar or medium-polarity stationary phase. A common choice is a fused-silica column coated with a phase like CP-Sil-5CB-MS or an equivalent 5% phenyl-methylpolysiloxane. oup.com
A representative temperature program for the GC oven could start at a lower temperature, for instance, 100°C, and then ramp up to a higher temperature, such as 280°C, at a controlled rate (e.g., 10-20°C/min) to ensure the elution of the analyte with a sharp peak shape. oup.comunodc.org The injector would typically be operated in splitless mode to maximize sensitivity for trace analysis. oup.com
The mass spectrometer, coupled to the gas chromatograph, would be operated in electron ionization (EI) mode at a standard energy of 70 eV. scholars.direct For identification purposes, a full scan acquisition mode (e.g., m/z 50-600) would be used to obtain the mass spectrum of the compound. scholars.direct This spectrum, characterized by the molecular ion and specific fragmentation patterns, serves as a fingerprint for the molecule. The fragmentation would likely involve cleavage at the ester linkage and within the piperidine ring, yielding characteristic ions. For quantification, selected ion monitoring (SIM) mode would be employed to enhance sensitivity and selectivity by monitoring specific, abundant ions of the target analyte and an internal standard. scholars.direct
A summary of potential GC-MS parameters for the analysis of this compound is presented below:
| Parameter | Example Condition |
| GC Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) oup.com |
| Oven Temperature Program | Initial 100°C, ramp at 15°C/min to 280°C, hold for 5 min unodc.org |
| Injector | Splitless mode, 280°C oup.com |
| MS Transfer Line | 280°C scholars.direct |
| Ionization Mode | Electron Ionization (EI) at 70 eV scholars.direct |
| Acquisition Mode | Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification) scholars.direct |
Development of Bioanalytical Assays for In Vitro Studies
The investigation of the properties and behavior of this compound in a biological context, such as in studies of metabolic stability or cell permeability, necessitates the development and validation of robust bioanalytical assays. These assays are crucial for the accurate quantification of the compound in complex biological matrices like plasma, urine, or cell culture medium. scholars.direct
The development of such an assay, often based on GC-MS or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), follows a rigorous validation process to ensure its reliability. The validation would assess parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, recovery, and matrix effects, in accordance with regulatory guidelines.
Based on methodologies developed for analogous piperidine and piperazine (B1678402) compounds, a validated GC-MS method for this compound in a biological matrix like plasma could be expected to achieve the following performance characteristics scholars.direct:
| Validation Parameter | Typical Performance Metric |
| Linearity (Range) | 0.01 - 10 µg/mL (with a correlation coefficient, r² > 0.99) scholars.direct |
| Limit of Detection (LOD) | 0.004 µg/mL scholars.direct |
| Limit of Quantification (LOQ) | 0.016 µg/mL scholars.direct |
| Extraction Efficiency | 79% - 96% scholars.direct |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
The development process would involve optimizing the sample clean-up procedure, which could be a protein precipitation step followed by LLE or solid-phase extraction (SPE), to efficiently remove endogenous components of the biological matrix that could interfere with the analysis. scholars.direct The choice of an appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, is critical for correcting for variability during sample processing and analysis. oup.com
Once validated, this bioanalytical method would be a critical tool for a variety of in vitro studies. For example, it could be used to measure the rate of disappearance of this compound when incubated with liver microsomes to determine its metabolic stability, or to quantify its transport across a Caco-2 cell monolayer to assess its potential for intestinal absorption.
Future Research Directions and Emerging Applications for 2 1 Piperidinyl Ethyl 3 Chlorobenzoate
Exploration of Novel Biological Targets and Mechanisms
The piperidine (B6355638) nucleus is a ubiquitous feature in a multitude of pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities. nih.govblumberginstitute.org Compounds incorporating the piperidine scaffold have been developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents, among others. nih.gov This diverse bioactivity suggests that 2-(1-Piperidinyl)ethyl 3-chlorobenzoate (B1228886) could be screened against a wide range of biological targets to uncover novel therapeutic potential.
Future research could focus on high-throughput screening of this compound against various enzyme and receptor families. Given the prevalence of piperidine derivatives in central nervous system (CNS) active drugs, exploring targets within the CNS, such as G-protein coupled receptors (GPCRs) or ion channels, would be a logical starting point. Furthermore, the anti-proliferative properties observed in many piperidine-containing compounds warrant investigation into potential anticancer applications, targeting pathways involved in cell cycle regulation and apoptosis. nih.gov
Table 1: Reported Biological Activities of Piperidine-Containing Compounds
| Biological Activity | Examples of Piperidine-Containing Drugs |
| Analgesic | Fentanyl, Meperidine |
| Antipsychotic | Haloperidol, Risperidone |
| Antihistamine | Loratadine, Fexofenadine |
| Antiviral | Ritonavir |
| Anticancer | Vandetanib |
This table is illustrative and not exhaustive.
Integration into Fragment-Based Drug Discovery (FBDD) Platforms
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. rjraap.com This approach utilizes libraries of small, low-molecular-weight molecules, or "fragments," to identify weak but efficient binding to biological targets. rjraap.com 2-(1-Piperidinyl)ethyl 3-chlorobenzoate, with a molecular weight amenable to fragment screening, could be a valuable addition to FBDD libraries.
The individual components of the molecule—the piperidine ring, the ethyl ester, and the 3-chlorobenzoate—can each be considered as potential pharmacophoric fragments. The piperidine moiety is a common fragment found in many approved drugs and is often involved in key binding interactions. The 3-chlorobenzoate provides an aromatic ring with a specific substitution pattern that can be explored for interactions within a binding pocket. Future research could involve the computational and experimental screening of this compound and its derivatives against various protein targets to identify initial fragment hits for further optimization.
Application in Chemical Probe Development for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems. An effective chemical probe should exhibit high potency and selectivity for its target. The structural features of this compound suggest its potential as a scaffold for the development of novel chemical probes.
The reactivity of the ester group could be exploited for the attachment of reporter tags, such as fluorescent dyes or biotin, allowing for the visualization and isolation of target proteins. Furthermore, the 3-chloro substituent on the benzoate (B1203000) ring offers a site for chemical modification to modulate selectivity and potency. By systematically altering the piperidine and benzoate moieties, a library of analogs could be synthesized and screened to identify compounds with the desired characteristics for use as chemical probes in various biological assays.
Design of Prodrug Strategies for Enhanced Bioavailability
A significant challenge in drug development is ensuring that a biologically active compound reaches its target in the body in sufficient concentrations. Prodrugs are inactive or less active derivatives of a drug that are converted into the active form in vivo. The ethyl ester functionality in this compound makes it a candidate for investigation as a prodrug.
Esters are commonly employed in prodrug design to mask polar functional groups, such as carboxylic acids, thereby increasing lipophilicity and enhancing absorption across biological membranes. It is conceivable that a corresponding carboxylic acid analog of this compound could possess biological activity but suffer from poor oral bioavailability. In such a scenario, the ethyl ester would serve as a prodrug, being hydrolyzed by esterases in the body to release the active carboxylic acid. Future studies could involve the synthesis of the parent carboxylic acid and a comparative analysis of its pharmacokinetic profile with that of the ethyl ester to validate this prodrug strategy.
Potential as Precursors for More Complex Chemical Entities
Both the piperidine and benzoic acid frameworks are fundamental building blocks in organic synthesis. nih.gov this compound can serve as a versatile starting material for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
The piperidine ring can be further functionalized through various chemical reactions, including N-alkylation, acylation, and ring-opening reactions. nih.gov The 3-chlorobenzoate moiety provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. These synthetic transformations could lead to the generation of novel scaffolds with unique three-dimensional structures and biological activities. Research in this area would focus on developing efficient synthetic routes to a diverse range of derivatives and evaluating their properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
